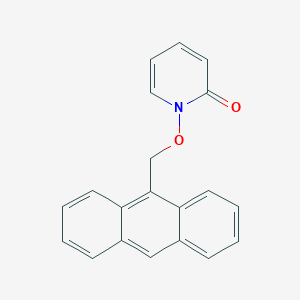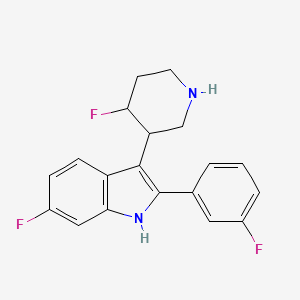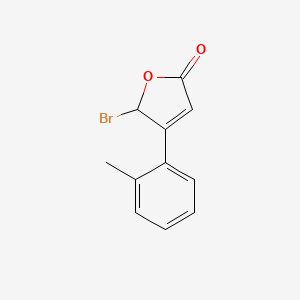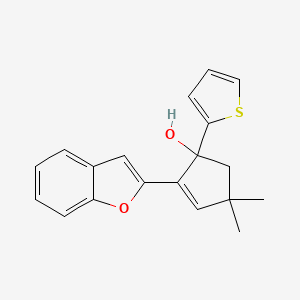
1-(2-Isocyanatopropan-2-yl)-3-(prop-2-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Isocyanatopropan-2-yl)-3-(prop-2-en-1-yl)benzene is an organic compound with a complex structure that includes both isocyanate and allyl functional groups
Vorbereitungsmethoden
The synthesis of 1-(2-Isocyanatopropan-2-yl)-3-(prop-2-en-1-yl)benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(2-hydroxypropan-2-yl)-3-(prop-2-en-1-yl)benzene with phosgene to introduce the isocyanate group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require precise control of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
1-(2-Isocyanatopropan-2-yl)-3-(prop-2-en-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate.
Reduction: The isocyanate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The isocyanate group can react with nucleophiles such as alcohols or amines to form urethanes or ureas, respectively.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Wissenschaftliche Forschungsanwendungen
1-(2-Isocyanatopropan-2-yl)-3-(prop-2-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with specific biological activities.
Industry: It is used in the production of polymers and materials with specialized properties, such as high thermal stability or unique mechanical characteristics.
Wirkmechanismus
The mechanism of action of 1-(2-Isocyanatopropan-2-yl)-3-(prop-2-en-1-yl)benzene depends on its specific application. In chemical reactions, the isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. The allyl group can undergo polymerization or other addition reactions, contributing to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
1-(2-Isocyanatopropan-2-yl)-3-(prop-2-en-1-yl)benzene can be compared with similar compounds such as:
1-(2-Isocyanatopropan-2-yl)benzene: Lacks the allyl group, making it less versatile in certain chemical reactions.
3-(prop-2-en-1-yl)benzene: Lacks the isocyanate group, limiting its reactivity with nucleophiles.
1-(2-Isocyanatopropan-2-yl)-3-methylbenzene: The methyl group provides different steric and electronic effects compared to the allyl group.
The uniqueness of this compound lies in its combination of isocyanate and allyl functional groups, which allows for a wide range of chemical transformations and applications.
Eigenschaften
CAS-Nummer |
358641-05-1 |
|---|---|
Molekularformel |
C13H15NO |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
1-(2-isocyanatopropan-2-yl)-3-prop-2-enylbenzene |
InChI |
InChI=1S/C13H15NO/c1-4-6-11-7-5-8-12(9-11)13(2,3)14-10-15/h4-5,7-9H,1,6H2,2-3H3 |
InChI-Schlüssel |
XNVXYKLGDLBMRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC(=C1)CC=C)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine](/img/structure/B14254710.png)
![[4-(4-Bromophenoxy)phenyl]phosphonic dichloride](/img/structure/B14254723.png)
![(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14254724.png)
![4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine](/img/structure/B14254727.png)


![Thiourea, N-(5-chloro-2-pyridinyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14254740.png)

![Benzene, [3-(2-propenyl)-1-octynyl]-](/img/structure/B14254753.png)
